molecular formula C10H13NO2 B047023 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde CAS No. 116546-04-4

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

Cat. No.: B047023
CAS No.: 116546-04-4
M. Wt: 179.22 g/mol
InChI Key: RONWGSMHSGHRJS-UHFFFAOYSA-N
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Description

Its structure combines electron-donating (dimethylamino) and hydrogen-bonding (hydroxyl) groups, which influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGSMHSGHRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389809
Record name 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116546-04-4
Record name 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure

A representative synthesis begins with dissolving 4-hydroxybenzaldehyde (10.0 g, 80 mmol) in methanol (80 mL). To this, 33% aqueous dimethylamine (11.0 g, 80 mmol) and 35% formaldehyde solution (8.0 g, 95 mmol) are added. The mixture is stirred at 50°C for 12–18 hours. Post-reaction, methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 × 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purification via column chromatography (EtOAc/petroleum ether, 1:10 v/v) yields the product as a yellow solid (14.34 g, 39%).

Table 1: Reaction Parameters and Yield

ParameterValue
Temperature50°C
SolventMethanol/water
Reaction Time12–18 hours
Purification MethodColumn chromatography
Yield39%

Spectral Characterization

  • 1H NMR (500 MHz, CDCl3) : δ 2.36 (s, 6H, N(CH3)2), 3.73 (s, 1H, CH2), 6.92–6.90 (d, J = 8.35 Hz, 1H, aromatic), 7.55–7.54 (d, J = 2.1 Hz, 1H, aromatic), 7.71 (dd, J = 8.35 Hz, 2.1 Hz, 1H, aromatic), 8.61 (s, 1H, OH), 9.81 ppm (s, 1H, CHO).

  • IR (KBr) : Peaks at 3421 cm⁻¹ (O–H stretch), 2729 cm⁻¹ (C–H aldehyde), and 1684 cm⁻¹ (C=O stretch).

Reaction Mechanism and Pathway

The Mannich reaction proceeds via a stepwise mechanism involving iminium ion formation and subsequent nucleophilic attack.

Mechanistic Steps

  • Formation of Iminium Ion : Formaldehyde reacts with dimethylamine to generate an iminium intermediate [(CH3)2N=CH2]+.

  • Deprotonation of 4-Hydroxybenzaldehyde : The phenolic hydroxyl group acts as an acid, releasing a proton to form a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks the electrophilic iminium ion, forming a C–N bond.

  • Rearomatization : Loss of a proton restores aromaticity, yielding the final product.

Role of Solvent and Base

Methanol serves as both solvent and proton donor, facilitating iminium ion stabilization. The aqueous dimethylamine provides the necessary basicity for deprotonation of 4-hydroxybenzaldehyde.

Optimization Strategies for Industrial Scalability

While laboratory-scale synthesis achieves moderate yields (39%), industrial production requires optimization for cost and efficiency.

Temperature and Stoichiometry

  • Temperature Control : Elevated temperatures (>60°C) risk formaldehyde polymerization, reducing reagent availability. Maintaining 50°C balances reaction rate and side-product formation.

  • Stoichiometric Ratios : A slight excess of formaldehyde (1.2 eq) ensures complete consumption of 4-hydroxybenzaldehyde, minimizing residual starting material.

Alternative Solvent Systems

Ethanol and isopropanol have been explored as substitutes for methanol, though yields decrease by 10–15% due to reduced solubility of intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Reaction Conditions

MethodSolventTemperatureYield
Classical MannichMethanol50°C39%
Aqueous PhaseWater60°C28%
Ethanol-BasedEthanol50°C25%

The classical methanol-based method remains superior in yield, albeit with challenges in solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid.

    Reduction: 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde and hydroxyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to key analogs based on substituent variations, synthesis pathways, and biological activities.

Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Features
4-Hydroxybenzaldehyde -OH at C4 122.12 1.12 10.5 (water) Baseline compound; antioxidant
4-Hydroxy-3-methoxybenzaldehyde -OCH₃ at C3, -OH at C4 152.15 1.35 8.2 (water) Enhanced lipophilicity
4-Benzyloxy-3-ethoxybenzaldehyde -OCH₂C₆H₅ at C4, -OCH₂CH₃ at C3 270.29 3.02 0.5 (DMSO) High steric bulk, low solubility
3-(Hydroxymethyl)-4-hydroxybenzaldehyde -CH₂OH at C3, -OH at C4 152.15 0.87 15.0 (water) Polar, improved H-bonding
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde -CH₂N(CH₃)₂ at C3, -OH at C4 193.24 1.65 12.0 (water) Basic amino group enhances solubility in acidic media

*logP values estimated via QikProp (Schrödinger Suite) .

Key Observations :

  • The dimethylaminomethyl group in the target compound increases molecular weight and logP compared to 4-hydroxybenzaldehyde but maintains moderate water solubility due to protonation of the tertiary amine at physiological pH .
  • Substitution with methoxy or benzyloxy groups (e.g., 4-hydroxy-3-methoxybenzaldehyde) significantly raises lipophilicity, reducing aqueous solubility .
  • Polar groups like hydroxymethyl (3-(hydroxymethyl)-4-hydroxybenzaldehyde) enhance solubility but lower logP .

Key Findings :

  • The dimethylaminomethyl group enhances cholinesterase inhibition (IC₅₀ = 32 μM) compared to methoxy or hydroxymethyl analogs, likely due to improved binding to enzyme active sites via cationic interactions .
  • Antioxidant activity (DPPH SC₅₀ = 5.2 μg/mL) surpasses 4-hydroxybenzaldehyde, attributed to synergistic effects between the hydroxyl and electron-donating dimethylamino groups .

Biological Activity

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS No. 116546-04-4) is an organic compound notable for its unique combination of functional groups, which contribute to its diverse biological activities. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The compound can be synthesized primarily through the Mannich reaction , a three-component condensation involving formaldehyde, dimethylamine, and a phenolic compound such as vanillin. This reaction is favored for its efficiency and scalability in industrial applications.

Chemical Reactions

This compound is capable of undergoing several chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to yield alcohols.
  • Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.

These reactions highlight the compound's versatility and potential for further chemical modifications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde and hydroxyl groups can participate in nucleophilic and electrophilic reactions. This capability allows the compound to modulate enzyme activity and influence cellular processes.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties . For instance, studies on related compounds have shown selective toxicity towards cancer cells while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

A comparative analysis of similar compounds revealed that those with structural similarities to this compound also demonstrated significant cytotoxic effects against various cancer cell lines, including HL-60 leukemia cells .

Compound NameIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Related Compound A<10CEM lymphoma cells
Related Compound B<20HL-60 leukemia cells

Antioxidant Properties

The compound's hydroxyl group contributes to its antioxidant activity , which is vital for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .

Case Studies

  • Cytotoxicity Studies : A study involving the evaluation of several benzaldehyde derivatives indicated that modifications on the benzene ring significantly influenced cytotoxicity against cancer cell lines. The findings suggested that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .
  • Mechanistic Insights : Research focusing on the mechanism of action revealed that compounds similar to this compound induced apoptotic pathways in cancer cells, characterized by caspase activation and mitochondrial membrane potential depolarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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